molecular formula C7H7ClN2O B051575 6-chloro-N-methylpyridine-2-carboxamide CAS No. 845306-04-9

6-chloro-N-methylpyridine-2-carboxamide

Cat. No. B051575
CAS RN: 845306-04-9
M. Wt: 170.59 g/mol
InChI Key: PZDCYXWZXSTONB-UHFFFAOYSA-N
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Description

6-chloro-N-methylpyridine-2-carboxamide is a chemical compound with the molecular formula C7H7ClN2O . It is used as a reagent in the synthesis of substituted piperidines as histamine H3 receptor ligands for treating neurological and psychiatric disorders .


Synthesis Analysis

The synthesis of 6-chloro-N-methylpyridine-2-carboxamide involves several steps. It is used as a reagent in the synthesis of substituted piperidines . More specific details about the synthesis process are not available in the search results.


Molecular Structure Analysis

The molecular structure of 6-chloro-N-methylpyridine-2-carboxamide is characterized by the presence of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The ring is substituted with a chlorine atom at the 6th position and a carboxamide group at the 2nd position .


Physical And Chemical Properties Analysis

6-chloro-N-methylpyridine-2-carboxamide has a molecular weight of 170.59 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 170.0246905 g/mol . The topological polar surface area is 42 Ų . It has a heavy atom count of 11 .

Safety and Hazards

6-chloro-N-methylpyridine-2-carboxamide is considered hazardous . It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Mechanism of Action

Target of Action

6-Chloro-N-methylpyridine-2-carboxamide, also known as 6-chloro-N-methylpicolinamide, is primarily used as a reagent in the synthesis of substituted piperidines . These piperidines are known to act as histamine H3 receptor ligands . The histamine H3 receptor is a G-protein-coupled receptor that plays a crucial role in the central nervous system, regulating the release of various neurotransmitters .

Mode of Action

As a histamine H3 receptor ligand, 6-chloro-N-methylpyridine-2-carboxamide interacts with these receptors, influencing their activity . The exact nature of this interaction and the resulting changes in receptor activity are complex and depend on the specific context of the biochemical pathway in which they are involved .

Biochemical Pathways

The histamine H3 receptor is involved in various biochemical pathways related to neurological and psychiatric disorders . By acting as a ligand for these receptors, 6-chloro-N-methylpyridine-2-carboxamide can potentially influence these pathways and their downstream effects .

Result of Action

The molecular and cellular effects of 6-chloro-N-methylpyridine-2-carboxamide’s action would depend on its interaction with the histamine H3 receptor and the specific biochemical pathways involved . Given its role in the synthesis of substituted piperidines, it may contribute to the therapeutic effects of these compounds in treating neurological and psychiatric disorders .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 6-chloro-N-methylpyridine-2-carboxamide . For instance, the compound is recommended to be stored under inert gas (nitrogen or Argon) at 2-8°C . Its solubility in different solvents like chloroform and ethyl acetate is also an important factor . These factors can affect the compound’s stability, its interaction with the target receptors, and its overall effectiveness.

properties

IUPAC Name

6-chloro-N-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O/c1-9-7(11)5-3-2-4-6(8)10-5/h2-4H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDCYXWZXSTONB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-methylpyridine-2-carboxamide

CAS RN

845306-04-9
Record name 6-chloro-N-methylpyridine-2-carboxamide
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